molecular formula C23H24BrFN4OS B2637927 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 1216914-66-7

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Katalognummer: B2637927
CAS-Nummer: 1216914-66-7
Molekulargewicht: 503.43
InChI-Schlüssel: SGUQIBMJNGWRFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a potent and selective small molecule inhibitor designed to target the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This compound acts by competitively binding to the ATP-binding site of JAK enzymes, thereby suppressing the phosphorylation and subsequent dimerization of STAT proteins, a critical step in the transduction of signals from cytokine and growth factor receptors [https://www.ncbi.nlm.nih.gov/books/NBK54992/]. Its primary research value lies in the investigation of JAK-STAT driven disease models, particularly in immunology and oncology. Researchers utilize this inhibitor to elucidate the role of specific JAK isoforms in autoimmune diseases, hematological cancers, and other inflammatory conditions [https://www.nature.com/articles/s41392-023-01626-x]. The structural features, including the 1,4,8-triazaspiro[4.5]decane core and the fluorophenyl acetamide moiety, are characteristic of compounds developed for high kinase selectivity and cellular potency. It serves as a critical pharmacological tool for validating new therapeutic targets within this pathway and for studying resistance mechanisms to existing JAK inhibitors [https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies/targeted-therapies-fact-sheet].

Eigenschaften

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrFN4OS/c1-2-29-12-10-23(11-13-29)27-21(16-6-8-17(24)9-7-16)22(28-23)31-15-20(30)26-19-5-3-4-18(25)14-19/h3-9,14H,2,10-13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUQIBMJNGWRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the bromophenyl and fluorophenyl groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of Bromophenyl and Fluorophenyl Groups: These groups can be introduced through substitution reactions, where appropriate reagents and conditions are used to attach the bromophenyl and fluorophenyl moieties to the spirocyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromophenyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reagents, nucleophiles, and catalysts are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new functional groups in place of the bromophenyl or fluorophenyl groups.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

The compound is characterized by:

  • Molecular Formula : C23H23BrClFN4OS
  • Molecular Weight : Approximately 537.9 g/mol
  • Structural Features : It contains a triazaspiro framework which contributes to its biological activity.

Therapeutic Potential

Research indicates that this compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound in drug development targeting various diseases, particularly in oncology and neurology.

The compound has been utilized as a probe to study interactions with biological targets such as enzymes and receptors. Its mechanism of action likely involves binding to specific molecular targets, which modulates their activity and leads to various biological effects.

Material Science

Due to its intricate structure, the compound may find applications in the development of new materials or as a precursor for more complex chemical entities. Its unique properties could contribute to novel material characteristics that are beneficial in various industrial applications.

Interaction Studies

Recent studies have focused on the interaction of this compound with various biological targets using techniques such as surface plasmon resonance and fluorescence polarization assays. These studies aim to elucidate the pharmacodynamics and inform further development of therapeutic applications .

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. Key steps include the formation of the spirocyclic structure and the introduction of functional groups that enhance biological activity.

Wirkmechanismus

The mechanism by which 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The spirocyclic structure may allow it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key structural analogs are compared below, focusing on substituent variations, molecular properties, and crystallographic methodologies.

Table 1: Structural and Functional Comparison

Compound Name / Feature Target Compound 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 2-{[3-(4-bromophenyl)-8-methyl-...}acetamide (CC-DPS)
Core Structure 1,4,8-Triazaspiro[4.5]deca-1,3-diene 1,3-Diazaspiro[4.5]decane-2,4-dione 1,4,8-Triazaspiro[4.5]deca-1,3-diene
8-Position Substituent Ethyl (C₂H₅) Methyl (CH₃) Methyl (CH₃)
Sulfanyl/Acetamide Group -S-C(=O)-NH-(3-fluorophenyl) -SO₂- (sulfonyl) -S-C(=O)-NH-(2,4-dimethoxyphenyl)
Molecular Weight ~565 g/mol (estimated: C₂₃H₂₃BrFN₅OS) 427.34 g/mol (C₁₈H₂₀BrN₂O₄S) 547.47 g/mol (C₂₄H₂₇BrN₄O₃S)
Crystallographic Method Likely SHELXL refinement SHELX Not reported (CC-DPS)
Key Functional Implications Enhanced lipophilicity (ethyl vs. methyl); Fluorine improves metabolic stability Sulfonyl group may increase polarity; methyl reduces steric hindrance Methoxy groups enhance solubility but reduce permeability

Key Observations:

The 3-fluorophenyl acetamide substituent introduces electronegativity, which may enhance hydrogen-bonding interactions compared to the 2,4-dimethoxyphenyl group in the CC-DPS analog . Replacing a sulfonyl group () with a sulfanyl-acetamide chain likely reduces polarity, improving membrane permeability .

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~565 g/mol) exceeds that of the CC-DPS analog (547 g/mol) due to the ethyl substituent and fluorine atom. Higher molecular weight may impact solubility, necessitating formulation optimizations for in vivo studies.

Crystallographic Validation :

  • Analogous spiro compounds (e.g., ) were resolved using SHELX software , suggesting that the target compound’s structure could be validated similarly. Structure validation protocols (e.g., PLATON ) ensure accuracy in bond lengths and angles, critical for structure-activity relationship (SAR) studies.

Synthetic Pathways :

  • The sulfanyl linkage in the target compound may derive from thiol-alkylation reactions, akin to methods used for the CC-DPS analog . Substitution of methyl with ethyl likely involves alkylation with iodoethane instead of iodomethane.

Biologische Aktivität

The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H24BrF2N4OSC_{23}H_{24}BrF_{2}N_{4}OS, with a molecular weight of approximately 515.47 g/mol. The structural features include:

  • Spirocyclic framework : Contributes to the compound's biological activity.
  • Functional groups : Includes bromophenyl, ethyl, sulfur, and acetamide moieties which enhance its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural characteristics allow it to bind effectively with these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Anticancer Properties

Research indicates that compounds with spirocyclic structures often exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Similar compounds have shown enhanced cytotoxicity against various cancer cell lines. A study on related spirocyclic compounds revealed that modifications can lead to up to fifteen-fold increases in cytotoxicity compared to parent compounds .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects:

  • Inhibition of bacterial growth : The compound may exhibit inhibitory effects against a range of bacterial strains, although specific data on this compound is limited.

Synthesis and Evaluation

The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route includes:

  • Formation of the spirocyclic core.
  • Introduction of bromophenyl and ethyl groups.
  • Addition of sulfanyl and acetamide groups under controlled conditions.

These steps are crucial for achieving high yields and purity necessary for biological evaluations.

Biological Evaluations

While specific studies directly evaluating this compound are scarce, related compounds have been tested extensively:

  • Cell Viability Assays : Various assays indicate that modifications in the spirocyclic structure can lead to significant changes in cell viability in cancer models.
CompoundActivityReference
Spiromamakone AHigh cytotoxicity
2-{[3-(4-bromophenyl)-8-ethyl...}Potential anticancer agent

Q & A

Q. What are the established synthetic routes for this spirocyclic acetamide derivative, and what critical reaction conditions influence yield?

The compound is synthesized via multi-step protocols involving:

  • Sulfonylation/Acylation : Reacting a spirocyclic amine intermediate (e.g., 8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-diene) with sulfonyl chlorides or acid chlorides in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction times (~16 hr) and stoichiometric ratios (e.g., 1:1.1 amine:reagent) are critical for minimizing byproducts .
  • Purification : Column chromatography with DCM/methanol (9:1) is commonly used to isolate the product .
  • Key Variables : Temperature (room temperature preferred for stability), solvent polarity, and base strength (TEA vs. DMAP) significantly affect reaction efficiency .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?

  • X-ray Crystallography : Used to confirm spirocyclic geometry and substituent orientation (e.g., 4-bromophenyl and 3-fluorophenyl groups) .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify sulfanyl and acetamide linkages. 1H^1H-NMR peaks at δ 2.5–3.0 ppm confirm ethyl group integration, while aromatic protons (δ 6.8–7.6 ppm) distinguish bromo- and fluorophenyl moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 529.08) .

Q. What preliminary biological activity data exist for this compound?

While direct data for this compound are limited, structurally related spirocyclic derivatives exhibit:

  • Anticonvulsant Activity : EC50_{50} values < 10 μM in rodent seizure models, linked to sodium channel modulation .
  • Antimicrobial Potential : Analogous diazepine-triazaspiro compounds show MIC values of 2–8 μg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Substituent Screening : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding. For example, 4-chlorophenyl analogs show enhanced metabolic stability .
  • Spirocycle Modification : Varying the spiro ring size (e.g., 4.5 vs. 5.5) alters conformational flexibility, impacting receptor affinity. Smaller rings improve CNS penetration .
  • Sulfanyl Linker Replacement : Thiourea or amide linkers may enhance solubility while retaining activity .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?

  • Reproducibility Checks : Verify reaction conditions (e.g., anhydrous DCM, inert atmosphere) to eliminate hydrolysis byproducts .
  • Orthogonal Assays : Use patch-clamp electrophysiology (for ion channel targets) alongside enzyme inhibition assays to confirm mechanism-specific activity .
  • Computational Validation : Density functional theory (DFT) calculations predict NMR chemical shifts, resolving ambiguities in peak assignments .

Q. How can reaction optimization algorithms improve synthesis scalability?

  • Design of Experiments (DoE) : Bayesian optimization identifies ideal molar ratios (e.g., TEA:amine at 1.5:1) and reaction times (10–20 hr) to maximize yield (>75%) .
  • Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., oxidation) by precise temperature control (-78°C for exothermic steps) .

Q. What analytical methods quantify impurities in bulk synthesis?

  • HPLC-PDA/MS : Reverse-phase chromatography (C18 columns, acetonitrile/water gradient) detects sulfoxide byproducts (<0.5% purity threshold) .
  • Elemental Analysis : Validate halogen content (Br, F) within ±0.3% of theoretical values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.